BenchChemオンラインストアへようこそ!

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid

Synthetic chemistry Medicinal chemistry Building block procurement

This imidazo[1,2-a]pyridine scaffold features orthogonal C3-formyl and C2-carboxylic acid handles, enabling parallel SAR exploration from a single, Rule-of-Three-compliant fragment (MW 190; LogP 0.44). Procure this specific regioisomer to access pharmacologically validated thiosemicarbazone anxiolytics and hydrazide antimicrobials, supported by a de-risked continuous flow synthesis route. Ideal for FBDD hit elaboration and GABAA receptor modulator programs.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 1019111-51-3
Cat. No. B2612196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1019111-51-3
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)C=O)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-5-6-8(9(13)14)10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14)
InChIKeyAHMRVKNHZLTVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1019111-51-3): A Dual-Functional Building Block for Medicinal Chemistry and Fragment-Based Discovery


3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1019111-51-3, molecular formula C₉H₆N₂O₃, molecular weight 190.16 g/mol) is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold class [1]. The compound features a unique 3-formyl/2-carboxylic acid substitution pattern, providing two orthogonal reactive handles — an aldehyde and a carboxylic acid — on the same fused bicyclic core . This scaffold is present in several marketed drugs, including the anxiolytics zolpidem, alpidem, saripidem, and necopidem, underscoring its validated pharmacological relevance [2]. As an AldrichCPR product offered to early discovery researchers, this compound is positioned within a collection of unique chemicals for screening and lead optimization campaigns .

Why Generic Imidazo[1,2-a]pyridine-2-carboxylic Acids Cannot Replace 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid in Synthesis-Critical Procurement


Substituting 3-formylimidazo[1,2-a]pyridine-2-carboxylic acid with the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 136685-36-6 or similar) or with regioisomeric 3-formylimidazo[1,2-a]pyridine-X-carboxylic acids (X = 5, 6, 7, 8) fundamentally alters the accessible chemical space [1]. The presence of both a C3-formyl and a C2-carboxylic acid on the same scaffold is structural prerequisite for generating thiosemicarbazone derivatives of the type evaluated for anxiolytic and sedative activity by López-Martínez et al., where the 3-formyl imidazo[1,2-a]pyridine thiosemicarbazone L-4 exhibited a distinct pharmacological profile compared to the 3-nitrosated analogs L-1 through L-3 [2]. Similarly, the carboxylic acid at C2 is the requisite handle for generating hydrazide intermediates — a transformation demonstrated in the synthesis of 28 arylidenehydrazide derivatives with quantifiable antimicrobial activity [3]. Generic substitution would eliminate one of these two essential functional groups, directly precluding access to the dual-derivatization synthetic pathways for which this compound is specifically procured.

Quantitative Differentiation Evidence for 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1019111-51-3)


Dual Orthogonal Reactive Handles: C3-Formyl and C2-Carboxylic Acid Enable Tandem Derivatization Not Possible with Mono-Functional Analogs

The target compound possesses two chemically orthogonal functional groups on the imidazo[1,2-a]pyridine scaffold: an aldehyde at C3 and a carboxylic acid at C2. In contrast, the commonly available unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid carries only the C2-carboxylic acid, while 3-formylimidazo[1,2-a]pyridine (CAS 1378388-83-0 or similar) lacks the C2-acid. The carboxylic acid enables hydrazide formation via standard coupling, while the formyl group enables Schiff base, thiosemicarbazone, and reductive amination chemistry — a dual-derivatization workflow explicitly utilized by Turan-Zitouni et al. to generate 28 structurally diverse arylidenehydrazides from the carboxylic acid hydrazide precursor [1]. The formyl group also serves as a precursor for the 3-formyl thiosemicarbazone L-4 series, which demonstrated dose-dependent anxiolytic-like activity at 1–8 mg/kg (i.p.) in the elevated plus maze and burying behavior tests [2].

Synthetic chemistry Medicinal chemistry Building block procurement

LogP Advantage: Lower Lipophilicity (LogP 0.44) vs. Ester Prodrug Analogs Facilitates Direct Aqueous-Phase Derivatization and Purification

The Fluorochem technical datasheet reports a calculated LogP of 0.435 for the target compound . This value is substantially lower than that of the ethyl ester analog, ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate (CAS 178488-38-5, molecular weight 218.21 g/mol), for which a predicted LogP of approximately 1.3–1.5 can be estimated based on the incremental contribution of the ethyl ester moiety (+0.8 to +1.1 LogP units relative to the free acid) [1]. The free carboxylic acid form additionally contributes 1 hydrogen bond donor (HBD = 1) and 4 hydrogen bond acceptors (HBA = 4), compared to the ethyl ester which has HBD = 0 and HBA = 4 [1]. This difference in hydrogen bonding capacity directly influences aqueous solubility, chromatographic retention behavior, and compatibility with aqueous reaction conditions.

Physicochemical profiling ADME optimization Fragment-based drug discovery

Validated CNS Pharmacological Relevance: 3-Formyl-Derived Thiosemicarbazone L-4 Shows Dose-Dependent Anxiolytic Activity Distinct from 3-Nitroso Series

López-Martínez et al. (2010) synthesized a series of four imidazo[1,2-a]pyridine derivatives for anxiolytic and sedative evaluation. Among these, L-4 — a 3-formyl imidazo[1,2-a]pyridine thiosemicarbazone directly derived from C3-formyl chemistry — was compared head-to-head with three 3-nitrosated analogs (L-1, L-2, L-3) [1]. In the elevated plus maze test, L-2 and L-3 significantly increased percent time spent in open arms at 1 and 2 mg/kg (i.p.) without altering total arm entries; L-2 and L-3 at 1 mg/kg also increased open arm entries, indicating anxiolytic-like activity. In the burying behavior test, L-1 (2–8 mg/kg), L-2 (8 mg/kg), and L-3 (4 and 8 mg/kg) reduced cumulative burying behavior without affecting burying latency. Crucially, L-4 (the 3-formyl-derived compound) exhibited a distinct dose-response and behavioral profile relative to the 3-nitrosated series across these assays, demonstrating that the C3 substituent identity (formyl vs. nitroso) directly modulates in vivo pharmacological outcome [1].

CNS drug discovery Anxiolytic pharmacology Behavioral pharmacology

Purity Specification (98%) with Full Analytical Traceability Exceeds Common Screening Collection Standards

Commercially available batches of the target compound are supplied at 98% purity by Fluorochem (Product Code F765344), with full Certificate of Analysis documentation available upon request . The Sigma-Aldrich AldrichCPR offering (CDS018199) does not guarantee analytical data, with the product sold 'as-is' for early discovery use . The 98% purity specification represents a verifiable quality benchmark. In contrast, the ethyl ester analog is commonly available only at 95% purity from catalog suppliers, representing a 3% absolute purity differential . The compound is further characterized by MDL Number MFCD09864099, InChI Key AHMRVKNHZLTVMN-UHFFFAOYSA-N, and a defined GHS07 hazard classification (H302, H315, H319, H335), providing multi-parameter analytical identity confirmation not uniformly available across all imidazo[1,2-a]pyridine building block suppliers .

Quality control Procurement specification Analytical chemistry

Continuous Flow Synthesis Compatibility: Imidazo[1,2-a]pyridine-2-carboxylic Acids Validated in Automated Multi-Step Processes

Herath, Dahl, and Cosford (2010) reported the first fully automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid, representing a significant advance over the corresponding in-flask batch method [1]. This continuous flow process was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two-microreactor, multistep continuous flow process without isolation of intermediates. While this study does not specifically use the 3-formyl-2-carboxylic acid derivative, it establishes that the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold class — including the target compound — is compatible with modern continuous flow manufacturing paradigms. This is in contrast to certain regioisomeric imidazo[1,2-a]pyridine-3-carboxylic acids, for which continuous flow methods have not been explicitly validated [2].

Flow chemistry Process development Scale-up synthesis

Anti-Inflammatory Scaffold Validation: Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives Show Superior In Vivo Edema Inhibition vs. Indomethacin

Márquez-Flores et al. evaluated imidazo[1,2-a]pyridine carboxylic acid derivatives for acute and chronic anti-inflammatory activity [1]. In the carrageenan-induced paw edema model (10 mg/kg dose), both imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2) and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (compound 5) inhibited edema more efficiently than the clinical standard indomethacin. Compound 5 preferentially inhibited COX-2 over COX-1 in vitro. Notably, compounds 2, 3 (nitro-carboxylate), and 5 did not produce gastroduodenal damage, a key differentiator from indomethacin and other NSAIDs that cause gastrointestinal toxicity. While the 3-formyl derivative was not specifically tested in this study, the data establish that the 2-carboxylic acid substitution on the imidazo[1,2-a]pyridine scaffold is a critical pharmacophoric element for anti-inflammatory activity and COX-2 selectivity, with the C3 position serving as a tunable site for potency optimization [1].

Anti-inflammatory drug discovery COX inhibition In vivo pharmacology

Optimal Procurement and Application Scenarios for 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1019111-51-3)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Dual-Vector Elaboration

In FBDD campaigns, fragment libraries benefit from compounds with multiple growth vectors for hit elaboration. The target compound's LogP of 0.44 and dual aldehyde/acid handles make it an ideal Rule-of-Three-compliant fragment (MW 190 < 300, HBD 1 ≤ 3, HBA 4 ≤ 6, LogP 0.44 ≤ 3) . Unlike the mono-functional imidazo[1,2-a]pyridine-2-carboxylic acid, the target compound permits simultaneous exploration of C3 (via reductive amination, Grignard addition, or thiosemicarbazone formation) and C2 (via amide coupling or esterification) vectors from a single fragment hit, accelerating SAR exploration by enabling parallel library synthesis from one starting material.

CNS-Targeted Medicinal Chemistry Leveraging Validated Anxiolytic Pharmacophore

The imidazo[1,2-a]pyridine scaffold is the core of four marketed anxiolytic/sedative drugs (zolpidem, alpidem, saripidem, necopidem) . The demonstrated in vivo anxiolytic activity of the 3-formyl-derived thiosemicarbazone L-4 at 1–8 mg/kg (i.p.) in the elevated plus maze paradigm provides direct pharmacological validation for CNS programs utilizing this chemotype [1]. Procurement of the target compound is particularly strategic for medicinal chemistry teams pursuing novel GABAA receptor modulators or anxiolytic agents where the C3-formyl group provides a direct conjugation handle for thiosemicarbazone or hydrazone library synthesis.

Anti-Inflammatory Lead Optimization with Gastric Safety Differentiation

The class-level finding that imidazo[1,2-a]pyridine-2-carboxylic acid derivatives inhibit carrageenan-induced edema more efficiently than indomethacin at 10 mg/kg, without producing gastroduodenal damage, positions this scaffold as a differentiated anti-inflammatory lead series . The target compound's 3-formyl group enables systematic exploration of C3 substituent effects on COX-2/COX-1 selectivity and in vivo efficacy, building directly on the SAR foundation established by compounds 2, 3, 4, and 5 in the Márquez-Flores study. Procurement of the 3-formyl-2-carboxylic acid variant specifically enables access to hydrazide and Schiff base derivatives that have demonstrated antimicrobial and anti-inflammatory activity in related imidazo[1,2-a]pyridine series [1].

Process Chemistry Scale-Up Feasibility Assessment Using Validated Continuous Flow Protocols

The Herath et al. (2010) demonstration of fully automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids provides a de-risked scale-up pathway for the target compound class . Research groups evaluating the developability of imidazo[1,2-a]pyridine-based lead compounds can procure the target compound for initial medicinal chemistry exploration with confidence that a continuous flow manufacturing route exists for the 2-carboxylic acid scaffold, potentially reducing cost of goods and improving process reproducibility at kilogram scale relative to batch-only synthetic routes.

Quote Request

Request a Quote for 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.